molecular formula C8H11NO2 B1671268 Enbucrilate CAS No. 6606-65-1

Enbucrilate

Cat. No.: B1671268
CAS No.: 6606-65-1
M. Wt: 153.18 g/mol
InChI Key: JJJFUHOGVZWXNQ-UHFFFAOYSA-N
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Description

Enbucrilate, also known as Butyl 2-cyanoacrylate, is a cyanoacrylate compound that has been used as a surgical tissue adhesive . It is used as a cartilage adhesive in augmentation rhinoplasty . It is able to bond with cartilage instantaneously and with good reliability, thus improving the ability to augment the nose during cosmetic and reconstructive rhinoplasty .


Synthesis Analysis

This compound is prepared from butyl cyanoacetate by polymerization, dehydration, and cracking . The crude monomer obtained by cracking is refined and added with hydroquinone and SO2 as polymerization inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C8H11NO2 . It belongs to the class of organic compounds known as cyanoacrylates. These are organonitrogen compounds containing an acrylic acid ester, which carries a nitrile group .


Physical and Chemical Properties Analysis

This compound is a colorless transparent liquid . Its boiling point is 68°C at 1.8 mmHg, and its density is 0.989 g/cm³ at 20°C . The refractive index is 1.4424 at 20°C and 1.4410 at 25°C .

Mechanism of Action

Target of Action

Enbucrilate, also known as Butyl 2-cyanoacrylate, is a cyanoacrylate ester . It has been used as a surgical tissue adhesive . The primary targets of this compound are the tissues that need to be adhered during surgical procedures .

Mode of Action

This compound works by rapidly polymerizing in the presence of ionic substances such as moisture, blood, or tissue fluids . This rapid polymerization allows it to bond with the target tissues instantaneously and with good reliability . The bond formed by this compound is strong but rigid .

Biochemical Pathways

It is known that the polymerization of this compound in the presence of ionic substances is a key process in its mechanism of action .

Result of Action

The primary result of this compound’s action is the formation of a strong, rigid bond between tissues . This bond can help to close surgical or wound incisions quickly, with the closure of the wound or cut being quick (about 30 to 45 seconds) . The product has inherently some valuable bacteriostatic properties . The cosmetic outcome of the closure is comparable or generally better than an equivalent suture substitute with least amount of scarring visible after three to six months .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of moisture, blood, or tissue fluids, which can trigger its rapid polymerization . Additionally, the efficacy of this compound can be affected by the specific conditions of the surgical or wound site . For example, in a retrospective study, patients developed temporary ischaemia or exhibited lack of efficacy during treatment with this compound for haemoptysis .

Biochemical Analysis

Biochemical Properties

Enbucrilate plays a significant role in biochemical reactions. It is a cyanoacrylate ester, which means it can rapidly polymerize in the presence of water, forming strong bonds. This property makes this compound an effective surgical adhesive .

Molecular Mechanism

This compound exerts its effects at the molecular level through rapid polymerization. When it comes into contact with water or bodily fluids, it polymerizes to form a strong, flexible bond. This bond can adhere tissues together, aiding in wound closure and healing .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to be a stable compound. It retains its adhesive properties over time, making it a reliable tool for surgical procedures and wound healing .

Transport and Distribution

This compound is typically applied directly to the site of action, such as a surgical wound. Therefore, its transport and distribution within cells and tissues are localized to the application site .

Subcellular Localization

As a tissue adhesive, this compound acts at the tissue level rather than the subcellular level. It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

butyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-4-5-11-8(10)7(2)6-9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJFUHOGVZWXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25154-80-7, 25154-80-7 (homopolymer), 6606-65-1 (Parent)
Record name Poly(butyl cyanoacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25154-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enbucrilate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, 2-cyano-, butyl ester, polymers
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5064417
Record name Butyl cyanoacrylate
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6606-65-1, 25154-80-7
Record name Butyl cyanoacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6606-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enbucrilate [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid, 2-cyano-, butyl ester, polymers
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enbucrilate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenoic acid, 2-cyano-, butyl ester
Source EPA Chemicals under the TSCA
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Record name Butyl cyanoacrylate
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Record name Enbucrilate
Source European Chemicals Agency (ECHA)
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Record name ENBUCRILATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does enbucrilate work as a tissue adhesive?

A1: this compound undergoes rapid polymerization upon contact with anions present in bodily fluids like blood or tissue fluid. [, ] This polymerization forms a strong, adherent film that binds tissues together. []

Q2: What are the downstream effects of this compound polymerization?

A2: Polymerization leads to:

  • Adhesion: Firm bonding of tissues. []
  • Hemostasis: Rapid cessation of bleeding by mechanically obstructing blood flow. []
  • Foreign body reaction: A typical inflammatory response involving granulation tissue and foreign-body giant cells surrounding the polymerized this compound. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H11NO2, and its molecular weight is 153.18 g/mol. []

Q4: How does this compound interact with cartilage tissue?

A4: this compound demonstrates excellent bonding capabilities with cartilage, making it suitable for use in augmentation rhinoplasty. []

Q5: Is this compound stable in the middle ear environment?

A5: Studies in rabbits showed that this compound can cause bone necrosis and granulation tissue reactions in the middle ear. [] Therefore, its use in this area requires extreme caution and should be minimized, particularly near the labyrinthine capsule. []

Q6: Does this compound possess any inherent catalytic properties relevant to its applications?

A6: this compound's primary mechanism of action is based on its rapid polymerization, not on inherent catalytic properties.

Q7: Have computational methods been employed to study this compound?

A7: Yes, mathematical models have been developed to characterize this compound/Lipiodol mixture polymerization kinetics in vivo based on blood flow decay patterns observed through high-speed digital subtraction angiography (DSA). []

Q8: How is this compound typically formulated for medical use?

A9: this compound is commonly formulated as a mixture with iodized oil (Lipiodol). [, , ] This mixture improves handling characteristics during injection for embolization procedures.

Q9: What are the safety and handling considerations for this compound?

A10: this compound is intended for single-use only and should be handled with caution by trained medical professionals. []

Q10: What is the absorption and distribution profile of this compound?

A11: Due to its rapid polymerization upon contact with tissue fluids, this compound primarily exerts its effects locally at the site of application. [] Systemic absorption is minimal.

Q11: Has this compound demonstrated efficacy in treating specific medical conditions?

A11: Yes, research indicates this compound's effectiveness in:

  • Symptomatic Nephroptosis: Adhesive nephropexy using this compound effectively relieves pain and provides good anatomical results in patients with symptomatic nephroptosis. []
  • Gastric Varices: this compound has been studied in clinical trials for controlling bleeding from gastric varices. []
  • Palliative Embolization of Renal Cell Carcinoma: In patients with inoperable renal cell carcinoma, this compound embolization effectively controls hematuria and pain. []

Q12: Are there concerns about this compound's potential toxicity?

A12: While generally considered safe, this compound can cause adverse effects, including:

  • Postembolic Syndrome: A common side effect characterized by pain, fever, and inflammation following embolization procedures. []
  • Non-target Embolization: Accidental migration of the embolizing material can occur, potentially leading to complications. []

Q13: What techniques are used to administer this compound for embolization?

A14: this compound is administered via a catheter under imaging guidance, typically using X-ray fluoroscopy or digital subtraction angiography (DSA). [, ]

Q14: How is the polymerization of this compound monitored during procedures?

A16: Real-time imaging techniques like fluoroscopy and DSA allow visualization of this compound polymerization and distribution within the target vessels during embolization procedures. []

Q15: What is the environmental impact of this compound?

A15: The provided research does not offer information regarding this compound's environmental impact.

Q16: What are the quality control measures for this compound?

A18: this compound products undergo rigorous quality control procedures during manufacturing to ensure sterility, purity, and consistent performance. []

Q17: Does this compound induce an immune response?

A19: this compound can trigger a foreign body reaction, a localized inflammatory response, rather than a systemic immune response. []

Q18: Is this compound biodegradable?

A18: Information regarding the biodegradability of this compound is limited in the provided research.

Q19: Are there any alternatives to this compound for tissue adhesion or embolization?

A19: Alternatives to this compound include:

  • Other Cyanoacrylates: Different cyanoacrylate formulations with varying properties are available. []
  • Onyx: Ethylene vinyl alcohol copolymer (EVOH) is another liquid embolic agent used for AVM treatment, showing potentially higher embolization rates compared to this compound. []
  • Sclerosing Agents: Substances like ethanol and polidocanol are used for sclerotherapy, a procedure similar to embolization. []

Q20: How has research on this compound contributed to the field of medicine?

A20: Research on this compound has significantly advanced minimally invasive treatment options for various conditions, including:

  • Improved Embolization Techniques: this compound's properties have facilitated the development of safer and more effective embolization procedures. [, ]
  • Advancements in AVM Treatment: The use of this compound has been instrumental in improving outcomes for patients with AVMs. [, ]

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